N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide” is a compound that has been studied for its potential bioactivity . It is a derivative of 1,3-thiazolidin-4-one with a 2,5-bis (2,2,2-trifluoroethoxy) phenyl moiety . The compound has been synthesized and evaluated computationally for its potential as an antiglioma cancer agent .
Synthesis Analysis
The compound was synthesized by condensing the relevant aldehydes with 2,5-bis(2,2,2-trifluoroethoxy)-benzohydrazide in an ethanol medium . The resulting hydrazones were then refluxed with thioglycolic acid in 1,4-dioxane to yield the final product .
Molecular Structure Analysis
The molecular structure of the compound was characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include the condensation of aldehydes with 2,5-bis(2,2,2-trifluoroethoxy)-benzohydrazide, followed by reflux with thioglycolic acid .
Scientific Research Applications
Potential Herbicide Applications
Research by Cremlyn and Cronje (1979) explored the synthesis of chlorohydroxybenzenesulfonyl derivatives, including compounds similar in structure to N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. These compounds have shown potential as herbicides due to their chemical properties. The study detailed the ir and nmr spectral characteristics of these derivatives, indicating their usefulness in agricultural science (Cremlyn & Cronje, 1979).
Synthesis of Functional Aromatic Multisulfonyl Chlorides
Percec et al. (2001) reported on the synthesis of functional aromatic bis(sulfonyl chlorides), which are structurally related to the compound . These sulfonyl chlorides, including various derivatives, have been utilized as starting building blocks in the preparation of complex organic molecules. Such compounds are essential in the development of new materials and chemical entities (Percec et al., 2001).
Synthesis and Characterization of Sulfonated Poly(Phenylene)
Jang et al. (2016) synthesized polymers for application as sulfonated polyphenylene membranes using bis(4-chlorophenyl)-1,2-diphenylethylene, which shares a similar sulfonyl and chlorophenyl structure with the compound . These polymers demonstrated potential in fuel cell applications, indicating the relevance of such chemical structures in energy and materials science (Jang et al., 2016).
Synthesis of Sulfonamides with Antiviral Activity
Chen et al. (2010) synthesized sulfonamide derivatives, including 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showing certain anti-tobacco mosaic virus activity. This indicates the potential of chlorophenyl sulfonamide structures in pharmaceutical research, particularly in antiviral applications (Chen et al., 2010).
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF6N2O5S/c18-10-1-4-12(5-2-10)32(28,29)26-25-15(27)13-7-11(30-8-16(19,20)21)3-6-14(13)31-9-17(22,23)24/h1-7,26H,8-9H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZURODWNHRYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.